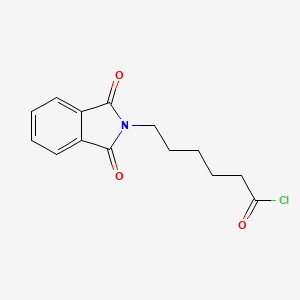

N-(6-Chloro-6-oxohexyl)phthalimide

Description

Properties

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)hexanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c15-12(17)8-2-1-5-9-16-13(18)10-6-3-4-7-11(10)14(16)19/h3-4,6-7H,1-2,5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQCISGPATVUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Gabriel synthesis, traditionally employed for primary amine preparation, adapts to this context by utilizing 1,3-dichloroacetone as a bifunctional electrophile. In this pathway, phthalimide potassium salt acts as a nucleophile, attacking the less sterically hindered chloro group of 1,3-dichloroacetone. The reaction proceeds via an Sₙ2 mechanism, displacing chloride to form an intermediate alkoxy-phthalimide species. Subsequent intramolecular cyclization or further alkylation is circumvented by careful control of stoichiometry and reaction duration.

The stoichiometric ratio of 1,3-dichloroacetone to phthalimide potassium salt typically follows a 3:1 molar excess of the electrophile to minimize di-substitution byproducts. This excess ensures mono-functionalization, preserving the chloro-oxohexyl chain integrity.

Procedural Details and Optimization

A representative procedure involves dissolving 0.3 moles of 1,3-dichloroacetone in 35.0 g of N,N-dimethylformamide (DMF) under inert atmosphere. A solution of 0.1 moles phthalimide potassium salt in 20.0 g DMF is added dropwise over 30 minutes, followed by stirring at room temperature for 1 hour. Workup entails aqueous extraction with 100 mL water, followed by ethyl acetate partitioning (2 × 100 mL). Solvent evaporation yields a crude solid, which undergoes recrystallization in petroleum ether at 60°C to afford the pure product.

Critical Parameters :

-

Solvent Choice : DMF’s high polarity facilitates dissolution of ionic intermediates while stabilizing transition states.

-

Temperature Control : Room temperature prevents thermal decomposition of the acid-sensitive chloro-oxo moiety.

-

Purification : Petroleum ether recrystallization removes unreacted phthalimide salts and oligomeric byproducts.

Nucleophilic Substitution Using 6-Chloro-1-hexyne and Potassium Phthalimide

Mechanistic Pathway and Regioselectivity

This method exploits the nucleophilicity of potassium phthalimide toward propargyl chlorides. 6-Chloro-1-hexyne undergoes Sₙ2 displacement at the chloro-bearing carbon, with the phthalimide anion attacking the electrophilic center. The reaction’s regioselectivity arises from the alkyne’s electron-withdrawing effect, which polarizes the C–Cl bond, enhancing its susceptibility to nucleophilic substitution.

Synthetic Protocol and Conditions

In a documented procedure, 1.05 g (4.5 mmol) of 6-chloro-1-hexyne and 2.0 g (5.4 mmol) potassium phthalimide are combined in 20 mL anhydrous DMF. The mixture is heated to 70°C for 24 hours under nitrogen, after which cooling and aqueous workup (70 mL H₂O) precede diethyl ether extraction (4 × 70 mL). Drying over MgSO₄ and silica gel chromatography yield the product as a white solid in 85% yield.

Optimization Insights :

-

Reaction Duration : Prolonged heating (24 hours) ensures complete consumption of the alkyne substrate.

-

Solvent Effects : DMF’s high boiling point accommodates elevated temperatures without solvent loss.

-

Chromatography : Silica gel purification resolves residual alkyne and phthalimide impurities, achieving >98% purity.

Spectroscopic Characterization

¹H NMR analysis (300 MHz, CDCl₃) confirms the structure: δ 7.86–7.83 (m, 2H, phthalimide aryl), 7.73–7.70 (m, 2H, phthalimide aryl), 3.71 (t, J = 6.0 Hz, 2H, N–CH₂), 2.25 (td, J = 7.0, 2.7 Hz, 2H, Cl–C=O adjacent CH₂), 1.96 (t, J = 2.7 Hz, 1H, alkyne terminus), and 1.86–1.53 (m, 4H, hexyl chain). The absence of residual propargyl chloride peaks at δ 2.5–3.0 validates complete conversion.

Comparative Analysis of Methodologies

Efficiency and Scalability

The Gabriel route offers rapid synthesis but lacks explicit yield data, complicating cost-benefit analyses. Conversely, the alkyne-based method provides high yields but demands chromatographic purification, limiting large-scale applicability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group in N-(6-chloro-6-oxohexyl)phthalimide undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. For example:

-

Reaction with Primary Amines :

In DMF with HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) and DIPEA (N,N-diisopropylethylamine) as coupling agents, the chloro group reacts with amines to form amide bonds.

Example :-

Product : DMP6 (a PROTAC molecule targeting BCR-ABL)

-

Yield : 32.2%

-

Conditions : DMF, HATU (1.5 eq), DIPEA (3 eq), room temperature, 6 hours .

Mechanism :

The reaction proceeds via activation of the chloro group by HATU, facilitating nucleophilic attack by the amine. -

Cross-Coupling Reactions

The phthalimide group stabilizes intermediates in cross-coupling reactions.

-

Buchwald-Hartwig Amination :

Radical Reactions

Under photoredox conditions, the phthalimide group participates in radical generation.

-

Example :

Hydrolysis and Stability

The chloro group is susceptible to hydrolysis under basic conditions:

-

Hydrolysis to Hydroxyl :

Table 2. Spectral Data for Key Derivatives

Scientific Research Applications

Phthalimide derivatives, including N-(6-Chloro-6-oxohexyl)phthalimide, have been extensively studied for their pharmacological properties. The structural characteristics of phthalimides contribute to their ability to interact with biological systems, making them valuable in drug development.

Key Pharmacological Activities:

- Antimicrobial Activity: Phthalimides exhibit significant antibacterial and antifungal properties. Studies have shown that modifications in the phthalimide structure can enhance their efficacy against various pathogens, including Mycobacterium tuberculosis and fungi like Plasmodium falciparum .

- Antitumor Properties: Compounds derived from phthalimides have been reported to possess antitumor activity. For instance, certain derivatives have demonstrated effectiveness against cancer cell lines by inhibiting tumor growth and inducing apoptosis .

- Anticonvulsant Effects: Research indicates that specific phthalimide derivatives can act as anticonvulsants, providing potential therapeutic options for epilepsy and seizure disorders .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of phthalic anhydride with appropriate amines or other nucleophiles. The presence of the chloro and keto groups enhances its reactivity and biological activity.

Synthesis Overview:

- Starting Materials: Phthalic anhydride and 6-chloro-6-oxohexylamine.

- Reaction Conditions: The reaction is usually carried out in a solvent like dichloromethane under controlled temperatures to facilitate the formation of the imide bond.

Case Studies and Research Findings

Several studies have documented the applications of phthalimide derivatives in various fields:

Agricultural Applications

Beyond medicinal uses, this compound also finds applications in agriculture as a pesticide or fungicide. Its lipophilic nature allows it to penetrate plant tissues effectively, providing protection against various pathogens.

Pesticidal Properties:

Mechanism of Action

The mechanism of action of N-(6-Chloro-6-oxohexyl)phthalimide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(6-Bromohexyl)phthalimide

- Structure : Replaces the terminal chloro-oxo group with a bromo (-Br) substituent.

- Applications : Used as a pharmaceutical intermediate and in organic synthesis (e.g., alkylation reactions) .

- Reactivity : Bromine’s higher leaving-group ability compared to chlorine may enhance substitution reactivity.

- Solubility : Insoluble in water, similar to other phthalimide derivatives .

- Safety : Incompatible with oxidizing agents .

N-(Cyclohexylthio)phthalimide

- Structure : Substituted with a cyclohexylthio (-S-C₆H₁₁) group instead of the hexylchloro-oxo chain.

- Applications : Vulcanization accelerator in rubber production; improves cross-linking efficiency and heat resistance .

- Reactivity : Acts as a pre-vulcanization inhibitor by controlling sulfur cross-linking kinetics .

- Safety : Associated with contact sensitization and allergic reactions in occupational settings .

3-Chloro-N-phenyl-phthalimide

- Structure : Chlorine on the phthalimide aromatic ring and a phenyl (-C₆H₅) substituent.

- Applications: Monomer precursor for polyimides and high-performance polymers .

- Reactivity : High purity is critical for polymerization efficiency .

N-(Phenylthio)phthalimide

- Structure : Contains a phenylthio (-S-C₆H₅) group.

- Biological Activity : Exhibits 82–100% inhibition of nematode trehalose-6-phosphate phosphatases (TPPs) at 25 μM, unlike simpler phthalimides .

N-(Chloromethyl)phthalimide (NCP)

- Structure : Shorter chloromethyl (-CH₂Cl) chain.

- Applications : Reagent for esterification and functional group transformations .

- Reactivity : The shorter chain limits steric hindrance, favoring rapid nucleophilic attacks .

Data Table: Key Properties of Comparable Phthalimide Derivatives

Research Findings and Industrial Implications

- Reactivity Trends : The terminal chloro and oxo groups in this compound likely increase its electrophilicity compared to alkyl-substituted analogs (e.g., N-(6-Bromohexyl)phthalimide). This could make it a candidate for synthesizing modified polymers or bioactive molecules.

- Biological Activity : While N-(phenylthio)phthalimide shows strong enzyme inhibition , the lack of sulfur or aromatic groups in this compound may limit similar activity, unless the oxo group participates in hydrogen bonding.

- Industrial Use : Unlike N-(cyclohexylthio)phthalimide, which is critical in rubber production , the target compound’s applications may align more with fine chemical synthesis due to its reactive terminal groups.

- Safety Considerations : Phthalimide derivatives with sulfur (e.g., N-(cyclohexylthio)phthalimide) pose sensitization risks , whereas halogenated variants (e.g., N-(6-Bromohexyl)phthalimide) require careful handling due to oxidative incompatibility .

Biological Activity

N-(6-Chloro-6-oxohexyl)phthalimide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article outlines its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of phthalimide, which is known for its diverse biological activities. The presence of the chloro and keto groups in its structure enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Phthalimide derivatives, including this compound, have shown inhibitory effects on various enzymes. For instance, they may inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation .

- Protein-Ligand Interactions : The compound can interact with specific proteins, modulating their function. This interaction is essential for its potential therapeutic applications in diseases like cancer and inflammation.

- Cellular Uptake : The hydrophobic nature of the phthalimide scaffold allows for efficient cellular uptake, facilitating its action within biological systems .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example:

- Case Study : A study involving K562 leukemia cells showed that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating substantial potency .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

- Research Finding : In animal models, this compound demonstrated a reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases.

Comparative Biological Activities

A summary table comparing the biological activities of this compound with other phthalimide derivatives is presented below:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Phthalimide Derivative A | Moderate | High | Yes |

| Phthalimide Derivative B | High | Low | No |

Research Applications

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its application extends to biochemical studies aimed at understanding enzyme-substrate interactions and protein-ligand bindings.

Q & A

Q. What is the recommended synthetic route for N-(6-Chloro-6-oxohexyl)phthalimide, and what reaction parameters are critical for yield optimization?

Methodological Answer: The synthesis of this compound can be adapted from analogous alkyl halide-phthalimide coupling strategies. For example:

- Step 1: React phthalimide with 1,6-dichlorohexan-6-one in a nucleophilic substitution reaction, using a base like sodium carbonate (Na₂CO₃) to deprotonate phthalimide.

- Step 2: Use dimethylformamide (DMF) as a solvent at 80–100°C for 24–48 hours.

- Critical Parameters:

- Molar Ratio: Excess 1,6-dichlorohexan-6-one (1.5–2.0 equivalents) to drive the reaction.

- Base Strength: Weak bases (e.g., Na₂CO₃) minimize side reactions like hydrolysis of the chloro group.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Reference: Similar protocols for N-(5-Bromopentyl)phthalimide synthesis and bromoethyl derivatives

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the presence of the phthalimide aromatic protons (δ 7.6–7.8 ppm) and the chloro-oxohexyl chain (e.g., carbonyl at δ ~200 ppm in ¹³C NMR).

- FT-IR: Key peaks include C=O (phthalimide, ~1700 cm⁻¹) and C-Cl (~550–650 cm⁻¹).

- Elemental Analysis: Validate purity via %C, %H, %N, and %Cl.

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for structurally related N-[2-(phenylseleno)ethyl]phthalimide .

Advanced Research Questions

Q. How does the chloro-oxohexyl substituent influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

- Nucleophilic Substitution: The terminal chloro group is susceptible to substitution with amines, thiols, or alkoxides. For example:

- React with sodium azide (NaN₃) to form an azide intermediate, followed by Staudinger reduction for amine functionalization.

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if the chloro group is activated by adjacent electron-withdrawing groups.

- Kinetic Stability: Monitor degradation under basic conditions (e.g., NaOH) via HPLC or UV-Vis, as shown for N-hydroxymethyl phthalimide derivatives .

Q. What are the challenges in detecting and quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids.

- LC-MS/MS: Employ reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% formic acid) and multiple reaction monitoring (MRM) for high sensitivity.

- Interference Risks: Phthalimide derivatives can form artifacts during analysis (e.g., hydrolysis under acidic conditions). Validate methods with deuterated internal standards .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilicity. Compare with N-(chloromethyl)phthalimide analogs .

- Molecular Docking: Screen against enzyme targets (e.g., cholinesterases) using AutoDock Vina. Optimize binding poses by adjusting the chloro-oxohexyl chain’s conformation .

Q. What experimental strategies can elucidate the compound’s potential as a prodrug or enzyme inhibitor?

Methodological Answer:

- Prodrug Activation: Test hydrolysis under physiological pH (7.4) and enzymatic conditions (e.g., esterases). Monitor release of phthalimide via LC-MS, as demonstrated for N-hydroxymethyl derivatives .

- Enzyme Inhibition Assays:

- Acetylcholinesterase (AChE): Use Ellman’s method with acetylthiocholine iodide. Compare IC₅₀ values to galantamine .

- Kinase Inhibition: Screen via fluorescence polarization (FP) assays with ATP-competitive probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.